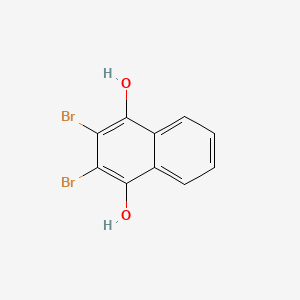
2,3-Dibromonaphthalene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromonaphthalene-1,4-diol is a brominated derivative of naphthalene, characterized by the presence of two bromine atoms and two hydroxyl groups on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromonaphthalene-1,4-diol typically involves the bromination of naphthalene derivatives. One common method includes the photobromination of naphthalene, followed by dehydrobromination using sodium methoxide. This process yields the desired dibrominated product with high regioselectivity .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques, utilizing bromine and appropriate solvents under controlled conditions to ensure high yield and purity. The reaction is typically carried out at low temperatures to maintain the stability of the intermediate compounds .
化学反応の分析
Types of Reactions: 2,3-Dibromonaphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into less brominated or debrominated products.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Less brominated naphthalene derivatives.
Substitution: Aminonaphthalene or thiolated naphthalene derivatives.
科学的研究の応用
2,3-Dibromonaphthalene-1,4-diol has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2,3-Dibromonaphthalene-1,4-diol exerts its effects involves interactions with cellular components. For instance, its antifungal activity is attributed to the disruption of fungal membrane permeability, leading to increased nucleotide leakage and cell death. The compound’s bromine atoms play a crucial role in its reactivity and biological activity .
類似化合物との比較
- 1,3-Dibromonaphthalene
- 1,4-Dibromonaphthalene
- 2,3-Dibromonaphthalene-1,4-dione
Comparison: 2,3-Dibromonaphthalene-1,4-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological properties. Compared to its analogs, it exhibits higher reactivity in substitution reactions and greater potential for biological applications .
特性
CAS番号 |
146767-46-6 |
|---|---|
分子式 |
C10H6Br2O2 |
分子量 |
317.96 g/mol |
IUPAC名 |
2,3-dibromonaphthalene-1,4-diol |
InChI |
InChI=1S/C10H6Br2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,13-14H |
InChIキー |
YHOZMDLYPRZVPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2O)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


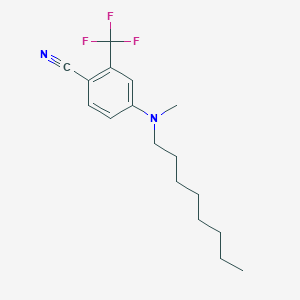
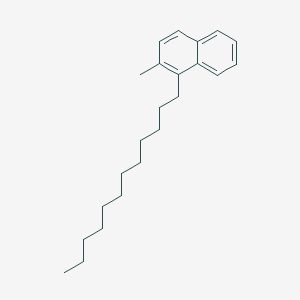
![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)

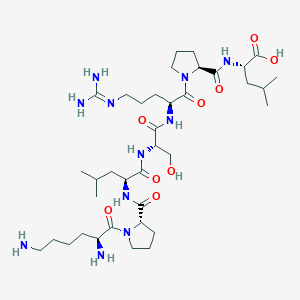
![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)
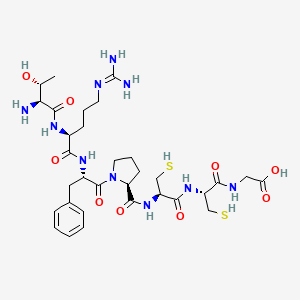
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)
